molecular formula C11H14FNO2S B8214700 4-(2-fluorophenyl)tetrahydro-2H-thiopyran-4-amine 1,1-dioxide

4-(2-fluorophenyl)tetrahydro-2H-thiopyran-4-amine 1,1-dioxide

Cat. No.: B8214700
M. Wt: 243.30 g/mol
InChI Key: KQTKZKQPUGROCJ-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)tetrahydro-2H-thiopyran-4-amine 1,1-dioxide is an organic compound that features a fluorophenyl group attached to a thian-4-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)tetrahydro-2H-thiopyran-4-amine 1,1-dioxide typically involves the reaction of 2-fluorophenylamine with a thian-4-amine precursor under specific conditions. One common method involves the use of sulfonium salts and cyclization reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield the desired piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)tetrahydro-2H-thiopyran-4-amine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(2-fluorophenyl)tetrahydro-2H-thiopyran-4-amine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)tetrahydro-2H-thiopyran-4-amine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-fluorophenyl)tetrahydro-2H-thiopyran-4-amine 1,1-dioxide is unique due to its specific combination of a fluorophenyl group and a thian-4-amine structure

Properties

IUPAC Name

4-(2-fluorophenyl)-1,1-dioxothian-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2S/c12-10-4-2-1-3-9(10)11(13)5-7-16(14,15)8-6-11/h1-4H,5-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTKZKQPUGROCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(C2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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